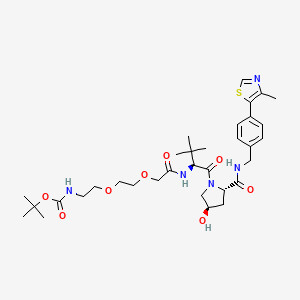
VH032-Peg2-NH-boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH032-Peg2-NH-boc is a compound that serves as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. These molecules are designed to recruit VHL proteins, which play a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg2-NH-boc involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps are as follows:
Protection of Hydroxyproline: The hydroxyproline moiety is protected using a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected hydroxyproline is coupled with a benzylic amine derivative through a C-H arylation reaction.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Techniques such as chromatography may be used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
VH032-Peg2-NH-boc undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions.
Coupling Reactions: Formation of amide bonds with other molecules to create PROTACs
Common Reagents and Conditions
Acidic Conditions: Used for deprotection of the Boc group.
Palladium Catalysts: Used in coupling reactions to form C-H arylation products.
Major Products
The major product formed from the deprotection reaction is the unprotected VH032 derivative, which can be further used in the synthesis of PROTAC molecules .
Scientific Research Applications
VH032-Peg2-NH-boc has several scientific research applications, including:
Mechanism of Action
VH032-Peg2-NH-boc exerts its effects by serving as a ligand for VHL proteins. It recruits VHL proteins, which are part of the ubiquitin-proteasome system. This system tags unwanted or misfolded proteins with ubiquitin molecules, marking them for degradation by the proteasome. The recruitment of VHL proteins by this compound facilitates the degradation of specific target proteins, thereby regulating their levels in cells .
Comparison with Similar Compounds
Similar Compounds
VH032: The parent compound of VH032-Peg2-NH-boc, used as a ligand for VHL proteins.
Me-VH032: A chiral benzylic amine analog of VH032, used in similar applications.
Uniqueness
This compound is unique due to its Boc modification, which provides stability and allows for controlled deprotection under acidic conditions. This makes it a valuable intermediate in the synthesis of PROTAC molecules, offering advantages in terms of stability and ease of handling compared to its unmodified counterparts .
Properties
Molecular Formula |
C33H49N5O8S |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C33H49N5O8S/c1-21-27(47-20-36-21)23-10-8-22(9-11-23)17-35-29(41)25-16-24(39)18-38(25)30(42)28(32(2,3)4)37-26(40)19-45-15-14-44-13-12-34-31(43)46-33(5,6)7/h8-11,20,24-25,28,39H,12-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1 |
InChI Key |
JLHUENQHQNAMIR-CERRFVOPSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















